2-(Chloromethyl)pyrimidine
Description
Significance of Halogenated Heterocycles in Organic Synthesis and Medicinal Chemistry
Halogenated heterocycles are fundamental building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. rsc.org The presence of a halogen atom on a heterocyclic ring system, such as pyrimidine (B1678525), imparts unique reactivity, making these compounds valuable precursors for a wide range of chemical transformations. rsc.org This reactivity is particularly evident in transition metal-catalyzed cross-coupling reactions, which are pivotal in the construction of intricate molecular architectures. rsc.org
In the realm of medicinal chemistry, halogenated pyrimidines are recognized for their diverse biological activities. rsc.orgnih.gov Their structural similarity to the purine (B94841) bases found in DNA and RNA allows them to function as isosteres, leading to the development of compounds with antiproliferative and antifungal properties. nih.gov The incorporation of halogens can modulate a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion, which can lead to enhanced therapeutic efficacy and reduced toxicity. nih.gov
Overview of Pyrimidine Scaffold Reactivity and Versatility
The pyrimidine ring is an electron-deficient aromatic system, a characteristic that makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when halogenated. nih.gov This inherent reactivity allows for the introduction of a wide array of functional groups onto the pyrimidine core, making it a versatile scaffold for creating libraries of structurally diverse compounds. nih.govgrowingscience.com The synthesis of pyrimidine derivatives can be achieved through various methods, including cyclocondensation reactions and modifications of pre-existing pyrimidine rings. nih.govgrowingscience.com The adaptability of the pyrimidine scaffold has led to its incorporation into numerous biologically active molecules, including anticancer, antibacterial, antiviral, and anti-inflammatory agents. researchgate.netsemanticscholar.org
Positioning of 2-(Chloromethyl)pyrimidine within the Landscape of Pyrimidine Building Blocks
Among the vast array of halogenated pyrimidines, this compound stands out as a particularly useful synthetic intermediate. glpbio.comcaymanchem.com It is a bifunctional molecule that combines the electronic properties of the pyrimidine ring with the reactivity of a chloromethyl group.
Structural Distinctions and Their Implications for Chemical Reactivity
The structure of this compound, featuring a chloromethyl group at the 2-position of the pyrimidine ring, is key to its reactivity. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring enhances the electrophilicity of the chloromethyl carbon, making it highly susceptible to nucleophilic attack. This facilitates a variety of substitution reactions, allowing for the facile introduction of different functionalities. smolecule.comacs.org
The reactivity of the chlorine atom on the pyrimidine ring itself is also a significant factor. In compounds like 5-Chloro-2-(chloromethyl)pyrimidine, the chlorine at the C-2 position is generally more reactive towards nucleophiles than the chloromethyl group, enabling selective functionalization. smolecule.com
Comparative Analysis with Isomeric and Analogous Chloromethyl-Substituted Heterocycles (e.g., 2-(Chloromethyl)pyridine)
A comparison with its pyridine (B92270) analogue, 2-(Chloromethyl)pyridine (B1213738), highlights the distinct reactivity of this compound. While both are valuable synthetic intermediates, the presence of the additional nitrogen atom in the pyrimidine ring significantly alters its electronic properties. The pyrimidine ring in this compound is more electron-deficient than the pyridine ring in 2-(chloromethyl)pyridine. This increased electron deficiency in the pyrimidine derivative generally makes the chloromethyl group more reactive towards nucleophilic substitution.
The reactivity of isomeric chloromethylpyridines also offers a useful comparison. For instance, the electronic interaction between the nitrogen heteroatom and the chloromethyl substituent is more direct in the 2-isomer compared to the 3-(chloromethyl)pyridine (B1204626) isomer, leading to different reactivity patterns.
The synthesis of these chloromethyl-substituted heterocycles often involves the chlorination of the corresponding methyl-substituted precursor. researchgate.net For example, 2-(Chloromethyl)pyridine can be synthesized by the chlorination of 2-methylpyridine. However, these reactions can sometimes lead to side products, such as the formation of 2-chloro-6-(chloromethyl)pyridine (B1591532) from 2-bromo-6-chloromethylpyridine if the reaction conditions are not carefully controlled. mdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride | Source |
| CAS Number | 54198-88-8 | 936643-80-0 | chemsrc.comchemicalbook.com, caymanchem.combiosynth.comcalpaclab.com |
| Molecular Formula | C5H5ClN2 | C5H5ClN2 · HCl | chemsrc.com, caymanchem.combiosynth.com |
| Molecular Weight | 128.56 g/mol | 165.02 g/mol | chemsrc.com, biosynth.com |
| Boiling Point | 171.6±23.0 °C at 760 mmHg | Not Available | chemsrc.com |
| Density | 1.2±0.1 g/cm³ | Not Available | chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-5-7-2-1-3-8-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFVEEFXECBJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512151 | |
| Record name | 2-(Chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54198-88-8 | |
| Record name | 2-(Chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 2 Chloromethyl Pyrimidine
Established Synthetic Pathways and Mechanistic Considerations
Traditional methods for synthesizing 2-(chloromethyl)pyrimidine often rely on multi-step sequences that involve either the modification of a pre-formed pyrimidine (B1678525) ring or the construction of the ring with the chloromethyl group already incorporated.
A primary strategy for introducing the chloromethyl group onto a pyrimidine ring involves the nucleophilic substitution of a precursor functional group, most commonly a hydroxymethyl group. This approach is analogous to well-established methods for preparing 2-(chloromethyl)pyridine (B1213738). wikipedia.orgchemicalbook.com The key transformation is the conversion of 2-(hydroxymethyl)pyrimidine to this compound using a suitable chlorinating agent.
Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. chemicalbook.com The reaction mechanism involves the initial attack of the hydroxyl group's oxygen on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent attack by a chloride ion, either from the reaction medium or from the decomposition of the intermediate, displaces the chlorosulfite group to yield the final this compound product along with sulfur dioxide and hydrogen chloride as byproducts.
Another common chlorinating agent is phosphoryl chloride (POCl₃), often used in the presence of a base like triethylamine. wikipedia.org The mechanism is similar, involving the formation of a dichlorophosphate (B8581778) ester intermediate which is then displaced by a chloride ion.
These nucleophilic substitution reactions are typically effective, providing high yields of the desired product. The choice of chlorinating agent and reaction conditions can be tailored to optimize the process.
An alternative to modifying an existing pyrimidine ring is to construct the heterocycle from acyclic precursors where one of the components already contains the necessary functionality. This approach is a cornerstone of pyrimidine synthesis, often involving the condensation of a three-carbon (C-C-C) unit with an N-C-N fragment like an amidine, urea, or guanidine. bu.edu.eg
For the synthesis of this compound, this would typically involve a reaction between a 1,3-dicarbonyl compound (or its equivalent) and an amidine bearing a chloromethyl group. For instance, the condensation of chloroacetamidine with a suitable 1,3-dielectrophile can lead to the formation of the pyrimidine ring with the chloromethyl group at the 2-position.
These cyclocondensation reactions, often categorized as [3+3] or [4+2] cycloadditions depending on the specific fragments, allow for the direct incorporation of the desired substituent during the ring-forming step. mdpi.com The reaction mechanism generally involves initial nucleophilic attack, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The efficiency of these methods depends on the reactivity of the chosen precursors and the ability to control regioselectivity during the cyclization process.
Advanced and Green Chemistry Syntheses
Modern synthetic efforts focus on improving the efficiency, cost-effectiveness, and environmental footprint of chemical processes. rasayanjournal.co.innih.goveurekaselect.com For this compound, this has led to the development of one-step methods and the use of specific reagents and optimized conditions to enhance yield and purity while minimizing waste. bohrium.comresearchgate.net
To streamline the manufacturing process, one-pot or one-step syntheses are highly desirable. These methods combine multiple reaction steps into a single operation without isolating intermediates, thereby saving time, solvents, and energy. rasayanjournal.co.in A notable advanced synthesis, detailed in patent literature, achieves the conversion of 2-methylpyrimidine (B1581581) to this compound hydrochloride in a sequential, one-pot fashion. google.comgoogle.com This process involves:
N-oxidation of the 2-methylpyrimidine.
Rearrangement to form a 2-(acetoxymethyl)pyrimidine intermediate.
Hydrolysis to 2-(hydroxymethyl)pyrimidine.
Chlorination to the final product.
While not a single-step reaction in the strictest sense, performing these transformations sequentially in the same reactor without purification of intermediates significantly improves production efficiency. bohrium.com
The selection of reagents and catalysts is crucial for developing efficient and green synthetic routes.
Hydrogen Peroxide (H₂O₂) : This reagent is employed as a green oxidizing agent in an optimized synthesis starting from 2-methylpyrimidine. google.comgoogle.com In the presence of acetic acid, hydrogen peroxide converts the 2-methylpyrimidine to its N-oxide. This initial activation step is critical for the subsequent functionalization of the methyl group. The use of hydrogen peroxide is advantageous as its primary byproduct is water, aligning with the principles of green chemistry.
Thionyl Chloride (SOCl₂) : As mentioned previously, thionyl chloride is a highly effective reagent for the final chlorination step, converting the 2-(hydroxymethyl)pyrimidine intermediate into this compound. chemicalbook.comgoogle.comgoogle.com Its reactivity allows the reaction to proceed to completion, often with quantitative yields.
Cyanuric Chloride (C₃N₃Cl₃) : Cyanuric chloride is a versatile and reactive triazine derivative. While its primary use is in nucleophilic substitution reactions to create triazine-based compounds, it also serves as an efficient activating agent in organic synthesis. rsc.orgrsc.org In the context of pyrimidine synthesis, it can be used to activate amide groups for condensation reactions or alcohol groups for nucleophilic substitution, functioning similarly to other chlorinating agents but under potentially milder conditions.
Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. Detailed studies, particularly from patent literature, provide specific conditions for a high-yield process starting from 2-methylpyrimidine. google.comgoogle.com
The initial N-oxidation step is typically performed at elevated temperatures to ensure a reasonable reaction rate. Subsequent steps are carefully controlled to prevent side reactions and decomposition of intermediates. The final chlorination with thionyl chloride is often conducted under reflux to drive the reaction to completion.
| Step | Reactants | Molar Ratio | Temperature | Time | Yield | Reference |
| Oxidation | 2-Methylpyrimidine, Acetic Acid, Hydrogen Peroxide | 1 : 1-1.1 : 1.3-1.5 | 70-80 °C | 10-14 h | High Conversion | google.comgoogle.com |
| Chlorination | 2-(Hydroxymethyl)pyrimidine, Thionyl Chloride | 1 : 1.1-1.3 | Reflux | 1 h | ~82% (overall) | chemicalbook.comgoogle.com |
Table 1: Optimized Reaction Conditions for the Synthesis of this compound Hydrochloride.
This multi-step, optimized process demonstrates a practical and efficient method for industrial-scale production, achieving high yields through precise control of reaction conditions and reagent stoichiometry. google.com
Green Chemistry Metrics and Sustainable Synthesis Evaluation
Atom Economy (AE): Proposed by Barry Trost, Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. mdpi.com It provides a fundamental assessment of the efficiency of a reaction's design.
Reaction Mass Efficiency (RME): RME offers a more practical measure of efficiency by considering the actual masses of reactants, including those used in excess, relative to the mass of the product obtained. nih.gov It is a comprehensive tool that accounts for reaction yield and stoichiometry. nih.gov
E-Factor: Developed by Roger Sheldon, the E-Factor focuses directly on waste generation, defined as the total mass of waste produced per kilogram of product. mdpi.comresearchgate.net A lower E-Factor signifies a greener process with less waste. researchgate.net
Process Mass Intensity (PMI): This metric, heavily utilized in the pharmaceutical industry, considers the total mass of all materials (reactants, solvents, reagents, process water) used in a process relative to the mass of the final product. researchgate.net Reducing the PMI is a key goal in sustainable manufacturing. chemrxiv.org
The application of these metrics allows for a quantitative comparison of different synthetic routes to this compound and related heterocyclic compounds. For instance, a multi-step synthesis can be evaluated at each stage to identify the least efficient steps that generate the most waste. A study on a modified synthesis for a related pyridine (B92270) derivative highlighted how E-factor calculations can pinpoint specific reaction steps, such as oxidation, that are significantly greener than others. researchgate.net
Modern sustainable approaches for pyrimidine synthesis often involve the use of safer solvents (like water or ionic liquids), catalysts to improve reaction rates and selectivity, and alternative energy sources such as microwave or ultrasonic irradiation to reduce energy consumption and reaction times. rasayanjournal.co.ineurekaselect.comnih.gov Multicomponent reactions are particularly attractive as they can significantly increase efficiency by combining several steps, thereby reducing solvent use and waste generation. organic-chemistry.orgnih.gov
| Green Chemistry Metric | Formula | Ideal Value | Focus of Evaluation |
|---|---|---|---|
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | 100% | Efficiency of atom incorporation from reactants to product. mdpi.com |
| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100% | 100% | Considers yield and stoichiometric excess of reactants. nih.gov |
| E-Factor | Total Mass of Waste / Mass of Product | 0 | Quantifies the amount of waste generated per unit of product. mdpi.comresearchgate.net |
| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | 1 | Measures the overall mass efficiency of the entire process, including solvents. researchgate.netchemrxiv.org |
Scale-Up and Industrial Production Considerations for this compound
Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces a distinct set of challenges and considerations. The primary goals of scale-up are to ensure the process is safe, economically viable, reproducible, and sustainable, while maintaining product quality and yield. chemrxiv.org Key factors include process optimization, reactor technology, and adherence to green chemistry principles to minimize environmental impact. researchgate.net
One of the most significant advancements in chemical manufacturing is the adoption of continuous flow chemistry, often utilizing microreactors or flow reactors. researchgate.net This technology offers substantial advantages over traditional batch processing for the production of heterocyclic compounds. beilstein-journals.org Benefits include superior control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, improved safety profiles when handling hazardous reagents or exothermic reactions, and greater scalability. researchgate.net For example, the synthesis of pyridine derivatives in a continuous flow microwave reactor has demonstrated higher efficiency and yields compared to conventional batch methods. beilstein-journals.org
The choice of reactor and materials is paramount. The reactor must be compatible with the reaction chemistry, particularly with corrosive reagents like thionyl chloride or phosphorus oxychloride that might be used in chlorination steps. Industrial reactors are designed for robust temperature and pressure control, efficient stirring to ensure homogeneity, and safe addition of reagents.
During scale-up, what works on a gram scale may not be directly translatable to a multi-kilogram or ton scale. nih.gov For example, heat dissipation becomes a major issue in large reactors due to the lower surface-area-to-volume ratio. Exothermic reactions that are easily managed in the lab can lead to dangerous thermal runaways on an industrial scale. Therefore, a thorough understanding of the reaction kinetics and thermodynamics is essential for safe and successful scale-up. Adjusting process parameters, such as feed rate and agitation speed, is often necessary to maintain consistent product quality at a larger scale. nih.gov
| Consideration | Laboratory Scale Focus | Industrial Scale Focus | Key Technologies & Strategies |
|---|---|---|---|
| Process Control | Ease of manual addition and monitoring. | Precise, automated control of temperature, pressure, and flow rates. | Process Analytical Technology (PAT), automated control systems. |
| Safety | Small quantities minimize risk. | Management of highly exothermic reactions and hazardous materials. researchgate.net | Continuous flow reactors, HAZOP studies, robust cooling systems. researchgate.net |
| Efficiency & Yield | Maximizing yield is primary. | Optimizing yield, throughput, and minimizing PMI. chemrxiv.org | Process optimization, catalyst screening, continuous processing. chemrxiv.org |
| Technology | Glassware (round-bottom flasks). | Large-volume reactors (glass-lined steel, stainless steel), flow reactors. beilstein-journals.orggoogle.com | Continuous flow chemistry, microwave reactors, advanced crystallization units. beilstein-journals.org |
| Economics | Cost of reagents is a factor. | Overall process cost, including raw materials, energy, and waste disposal. | Route scouting for cost-effective starting materials, solvent recycling. |
Reactivity and Mechanistic Investigations of 2 Chloromethyl Pyrimidine
Nucleophilic Substitution Reactions at the Chloromethyl Group
The primary reaction pathway for 2-(chloromethyl)pyrimidine involves nucleophilic substitution at the exocyclic chloromethyl group. This reaction proceeds via a standard S_N2 mechanism, where the pyrimidine (B1678525) ring acts as a stabilizing group for the transition state, akin to a benzylic system. The lability of the chlorine atom facilitates its displacement by a wide array of nucleophiles.
The chloromethyl group of this compound and its derivatives readily reacts with a diverse range of nucleophiles. The reaction scope is broad, encompassing nitrogen, oxygen, and sulfur-based nucleophiles, leading to the formation of various functionalized pyrimidine derivatives.
Amines: Primary and secondary amines, as well as ammonia (B1221849) and hydrazine (B178648), react efficiently to yield the corresponding 2-(aminomethyl)pyrimidine derivatives. These reactions are typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting aminomethylpyrimidines are valuable as ligands in coordination chemistry.
Alcohols: In the presence of a strong base to form the more nucleophilic alkoxide, alcohols can displace the chloride to form pyrimidin-2-ylmethyl ethers. This reaction is analogous to the Williamson ether synthesis.
Thiols: Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form, and react cleanly with this compound to produce pyrimidin-2-ylmethyl thioethers. smolecule.com This reaction is highly efficient due to the high nucleophilicity of sulfur. chemistrysteps.com
Carboxylates: Carboxylate anions, typically as their alkali metal salts, can also serve as nucleophiles to generate the corresponding pyrimidin-2-ylmethyl esters.
The general selectivity of these reactions is high for the chloromethyl position, as the pyrimidine ring itself lacks a suitable leaving group and is generally less reactive towards nucleophilic attack under these conditions.
Nucleophilic substitution reactions on this compound are a fundamental method for constructing new carbon-heteroatom bonds, providing access to a wide library of derivatives.
Carbon-Nitrogen Bond Formation: The reaction with nitrogen nucleophiles is a key application, forming a stable C-N bond. For instance, the reaction of 2-chloro-5-(chloromethyl)pyridine (B46043), a structural analog, with hydrazine hydrate (B1144303) serves as a model for the synthesis of 2-(hydrazinylmethyl)pyrimidine derivatives. researchgate.net These products are precursors to more complex heterocyclic systems.
Carbon-Oxygen Bond Formation: The formation of C-O bonds via reaction with alcohols or phenols (as alkoxides/phenoxides) yields ethers. These reactions expand the structural diversity of pyrimidine derivatives, which can be useful in medicinal chemistry. The analogous alkylation of calixarenes with 2-(chloromethyl)pyridine (B1213738) hydrochloride demonstrates the utility of this type of reagent in forming C-O bonds.
Carbon-Sulfur Bond Formation: The synthesis of thioethers through the reaction with thiols is particularly efficient. smolecule.com The resulting pyrimidin-2-ylmethyl thioethers can be further modified, for example, through oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which can then act as a leaving group in subsequent nucleophilic aromatic substitution (S_NAr) reactions on the pyrimidine ring. nih.gov
Interactive Table: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class | Bond Formed | Typical Conditions | Yield Range |
| Amine | Piperidine | 2-(Piperidin-1-ylmethyl)pyrimidine | C-N | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | Good to Excellent |
| Alcohol | Sodium Ethoxide | 2-(Ethoxymethyl)pyrimidine | C-O | Anhydrous Ethanol | Moderate to Good |
| Thiol | Sodium Thiophenoxide | 2-((Phenylthio)methyl)pyrimidine | C-S | Solvent (e.g., DMF) | Excellent |
| Carboxylate | Sodium Acetate | Pyrimidin-2-ylmethyl acetate | C-O | Solvent (e.g., DMF), Heat | Moderate |
For the parent compound this compound, regioselectivity is straightforward as the chloromethyl carbon is the sole electrophilic site for S_N2 reactions. The C-Cl bond of the methyl group is significantly more reactive towards nucleophilic substitution than the C-H bonds of the aromatic pyrimidine ring.
However, in derivatives that possess an additional leaving group on the pyrimidine ring (e.g., 4-chloro-2-(chloromethyl)pyrimidine), a competition arises between S_N2 substitution at the side chain and nucleophilic aromatic substitution (S_NAr) at the ring. Research on related 2,4-dichloropyrimidines has shown that S_NAr reactions typically occur with high regioselectivity at the C4 position. mdpi.comnih.gov The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles may favor attack at one position, while "soft" nucleophiles favor the other, a principle that has been applied to the reactions of 4-chloro-2-(trichloromethyl)pyrimidines. thieme.de For this compound itself, this competition is absent, ensuring that substitution occurs exclusively at the chloromethyl position.
Coupling Reactions Involving the Pyrimidine Nucleus
While the chloromethyl group is the primary site for substitution, the pyrimidine nucleus can be functionalized using modern cross-coupling methodologies, significantly expanding the synthetic utility of this scaffold.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds on halogenated pyrimidine rings. mdpi.commdpi.com To apply this chemistry to this compound, a halogen substituent would need to be present on the pyrimidine ring, for example, at the 4- or 6-position.
The general approach involves the reaction of a chloropyrimidine derivative with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide range of substituents onto the pyrimidine core.
Interactive Table: Suzuki-Miyaura Coupling of a Model Chloropyrimidine
| Pyrimidine Substrate | Coupling Partner | Catalyst | Base | Solvent | Product Type |
| 4-Chloro-2-methylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-Methyl-4-phenylpyrimidine |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Chloro-4-(4-methoxyphenyl)pyrimidine |
| 4,6-Dichloropyrimidine | Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 4-Chloro-6-(thiophen-2-yl)pyrimidine |
In a synthetic sequence involving this compound, the chloromethyl group could be introduced before or after the cross-coupling step. If introduced beforehand, reaction conditions must be chosen carefully to avoid side reactions involving the chloromethyl group.
Derivatives of this compound are excellent ligands for the formation of coordination complexes with various metal centers. The most common approach involves first converting the chloromethyl group into a donor group, such as an amine (forming 2-(aminomethyl)pyrimidine) or a phosphine. The resulting molecule, containing the pyrimidine nitrogen and the side-chain donor atom, can act as a bidentate chelating ligand.
Aminopyrimidine derivatives, in particular, have been shown to form stable complexes with a range of transition metals, including silver(I), manganese(II), cobalt(II), copper(II), and palladium(II). sciencenet.cnmdpi.com The pyrimidine ring nitrogen and the exocyclic amino nitrogen coordinate to the metal ion to form a stable chelate ring.
Structural Features: The coordination geometry of these complexes varies depending on the metal ion and other ancillary ligands, with tetrahedral, square planar, and octahedral geometries being common. mdpi.com For example, 2-amino-4,6-dimethyl pyrimidine has been used to synthesize mixed-ligand complexes with various metals, resulting in nano-sized crystalline structures with proposed octahedral geometries. mdpi.com
Applications: These metal complexes are investigated for their unique structural properties, photoluminescence, and potential applications in catalysis and materials science. sciencenet.cn The synthesis of palladocycles from the related 2,6-bis(chloromethyl)pyridine (B1207206) highlights the ability of such ligands to form highly structured, strained metallocyclic systems. lsu.edu
Intramolecular Cyclization and Rearrangement Pathways
Detailed, publicly available scientific literature specifically investigating the intramolecular cyclization and rearrangement pathways of this compound is limited. While the reactivity of the chloromethyl group suggests the potential for such reactions, specific studies outlining these pathways for this particular compound are not readily found in comprehensive chemical databases and research publications.
In principle, the presence of the reactive chloromethyl group at the 2-position of the pyrimidine ring provides a site for intramolecular reactions if a suitable nucleophile is present elsewhere on a substituent attached to the pyrimidine ring. Such reactions would be expected to follow established mechanistic pathways for intramolecular nucleophilic substitution, leading to the formation of fused heterocyclic systems. The feasibility and outcome of these cyclizations would depend on several factors, including the nature and length of the tether connecting the nucleophile to the pyrimidine ring, the nucleophilicity of the attacking atom, and the reaction conditions.
Similarly, specific rearrangement pathways involving the this compound moiety have not been extensively documented. Rearrangements in heterocyclic systems can be complex and are often substrate-specific. While general rearrangement mechanisms are known for various nitrogen-containing heterocycles, their direct applicability to this compound without experimental or computational evidence remains speculative. One example from the broader chemical literature describes the rearrangement of 4-chloromethyl-1,4-dihydropyridine derivatives to form pyrrolo[1,2-c]pyrimidines, highlighting that rearrangements involving a chloromethyl group on a nitrogen-containing heterocycle are possible, though this involves a different starting material.
Reaction Kinetics and Thermodynamics of Key Transformations
A thorough search of scientific literature and chemical databases did not yield specific experimental or computational data on the reaction kinetics and thermodynamics of key transformations involving this compound. While general principles of chemical kinetics and thermodynamics govern its reactions, quantitative data such as rate constants, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy changes) for specific intramolecular cyclizations or rearrangements of this compound are not publicly available.
The kinetics of potential intramolecular reactions would be influenced by factors such as the concentration of the reactant, temperature, and the solvent used. The rate of cyclization is also highly dependent on the length and flexibility of the chain connecting the nucleophile to the chloromethyl group, with the formation of five- and six-membered rings generally being kinetically favored.
Without specific research focused on this compound, any discussion of its reaction kinetics and thermodynamics remains qualitative and based on general chemical principles.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(Chloromethyl)pyrimidine in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the protons of the pyrimidine (B1678525) ring and the chloromethyl substituent. Experimental data obtained in a deuterated solvent like DMSO-d₆ provides clear resolution of these signals. chemicalbook.com The spectrum features three distinct resonances: a doublet for the two equivalent protons at the C4 and C6 positions, a triplet for the C5 proton, and a singlet for the methylene (B1212753) (CH₂) protons of the chloromethyl group. chemicalbook.com
The chemical shift of the methylene protons (CH₂) appears at approximately 4.82 ppm. chemicalbook.com This downfield shift is attributed to the deshielding effect of the adjacent electronegative chlorine atom and the pyrimidine ring. This signal appears as a sharp singlet as there are no adjacent protons for spin-spin coupling.
The protons on the pyrimidine ring appear further downfield. The protons at the C4 and C6 positions are chemically equivalent and resonate as a doublet around 8.84 ppm. chemicalbook.com The proton at the C5 position appears as a triplet at approximately 7.52 ppm. chemicalbook.com This observed splitting pattern, or multiplicity, is a result of scalar coupling: the C5 proton is coupled to the two adjacent C4 and C6 protons, resulting in a triplet, while the C4 and C6 protons are each coupled to the C5 proton, resulting in a doublet.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H4, H6 | 8.84 | Doublet (d) | 2H |
| H5 | 7.52 | Triplet (t) | 1H |
| -CH₂Cl | 4.82 | Singlet (s) | 2H |
The ¹³C NMR spectrum provides complementary information, identifying the distinct carbon environments within the molecule. For this compound, four unique carbon signals are expected, corresponding to the chloromethyl carbon, the C5 carbon, the equivalent C4 and C6 carbons, and the C2 carbon.
The signal for the chloromethyl carbon (-CH₂Cl) is expected to appear in the upfield region of the spectrum for sp³ hybridized carbons, typically influenced by the attached chlorine atom. The carbons of the pyrimidine ring are sp² hybridized and thus resonate at a lower field. The C2 carbon, being situated between two electronegative nitrogen atoms, is the most deshielded and appears furthest downfield. The C4 and C6 carbons are equivalent due to molecular symmetry and produce a single signal, while the C5 carbon resonates at a more upfield position compared to the other ring carbons.
| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) |
|---|---|
| C2 | 165 - 175 |
| C4, C6 | 155 - 160 |
| C5 | 120 - 125 |
| -CH₂Cl | 45 - 55 |
Two-dimensional (2D) NMR experiments are essential for providing unambiguous proof of the structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between adjacent protons. A cross-peak would be observed between the doublet at δ 8.84 ppm (H4/H6) and the triplet at δ 7.52 ppm (H5), confirming their connectivity within the pyrimidine ring. The absence of any cross-peaks for the singlet at δ 4.82 ppm (-CH₂Cl) would verify its isolation from other proton-bearing groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, connecting the signal at δ 4.82 ppm to the -CH₂Cl carbon and the signals at δ 8.84 ppm and δ 7.52 ppm to their respective ring carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
In mass spectrometry, this compound exhibits a characteristic molecular ion region due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). chemguide.co.uk This results in two distinct peaks for the molecular ion (M⁺˙): one for the molecule containing ³⁵Cl (at m/z 128) and a second, less intense peak for the molecule containing ³⁷Cl (at m/z 130). chemguide.co.uk The relative intensity of these M⁺˙ and M+2 peaks is approximately 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule. chemguide.co.uk Data from Electrospray Ionization (ESI) mass spectrometry shows a protonated molecular ion [M+H]⁺ at m/z 128.5, consistent with the expected molecular weight. chemicalbook.com
The fragmentation of this compound under electron impact (EI) ionization would likely proceed through several key pathways. A primary fragmentation event is the loss of a chlorine radical (•Cl) from the molecular ion, which would generate a prominent fragment ion at m/z 93. Another common fragmentation is the cleavage of the C-C bond between the ring and the substituent, leading to the loss of a chloromethyl radical (•CH₂Cl) to produce the pyrimidin-2-yl cation at m/z 79. Further fragmentation of the pyrimidine ring can occur, leading to smaller characteristic ions. researchgate.net
| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 130 | [M+2]⁺˙ (with ³⁷Cl) | - |
| 128 | [M]⁺˙ (with ³⁵Cl) | - |
| 93 | [M - Cl]⁺ | •Cl |
| 79 | [M - CH₂Cl]⁺ | •CH₂Cl |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The calculated monoisotopic exact mass of the neutral this compound molecule (C₅H₅³⁵ClN₂) is 128.01414 Da. An HRMS measurement would confirm this mass to within a few parts per million (ppm), distinguishing it from other possible chemical formulas with the same nominal mass. This high level of accuracy is invaluable for confirming the identity of the compound without ambiguity.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of different bonds.
The IR spectrum of this compound is characterized by absorption bands that are indicative of its two main structural components: the pyrimidine ring and the chloromethyl substituent. The precise position of these bands can be influenced by the electronic environment and interaction between these two moieties. Based on established data for related heterocyclic and halogenated organic compounds, the expected characteristic vibrational frequencies are detailed below. elixirpublishers.comwikipedia.orgvscht.cz
The pyrimidine moiety presents several characteristic bands:
Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the pyrimidine ring typically appear in the region of 3100-3000 cm⁻¹. vscht.cz
C=N and C=C Ring Stretching: The pyrimidine ring exhibits a series of complex stretching vibrations due to the carbon-carbon and carbon-nitrogen double bonds. These absorptions are generally observed in the 1600-1430 cm⁻¹ range and are crucial for identifying the heterocyclic ring structure. elixirpublishers.com
Ring Breathing and Deformations: In-plane and out-of-plane bending and deformation vibrations of the pyrimidine ring also produce characteristic absorptions in the fingerprint region of the spectrum (< 1000 cm⁻¹).
The chloromethyl moiety contributes distinct vibrational signatures:
C-H Stretching: The symmetric and asymmetric stretching vibrations of the methylene (-CH₂) group in the chloromethyl substituent are expected to occur just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. wikipedia.org
C-H Bending (Scissoring): The scissoring deformation of the methylene group gives rise to an absorption band around 1470 cm⁻¹. wikipedia.org
C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is a key indicator of the chloromethyl group. This bond typically produces a strong absorption in the broad region between 850 and 550 cm⁻¹. elixirpublishers.com
The following interactive table summarizes the anticipated characteristic IR absorption frequencies for this compound.
| Vibrational Mode | Functional Group/Moiety | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Pyrimidine Ring | 3100 - 3000 | Weak to Medium |
| Asymmetric/Symmetric -CH₂ Stretch | Chloromethyl Group | 2960 - 2850 | Medium to Strong |
| C=N and C=C Ring Stretch | Pyrimidine Ring | 1600 - 1430 | Medium to Strong |
| -CH₂- Bending (Scissoring) | Chloromethyl Group | ~1470 | Medium |
| C-Cl Stretch | Chloromethyl Group | 850 - 550 | Strong |
X-ray Crystallography for Solid-State Structural Determination
As of the latest literature review, a complete single-crystal X-ray diffraction structure for this compound has not been deposited in publicly accessible crystallographic databases, such as the Cambridge Structural Database (CSD). While crystallographic data for structurally analogous compounds like 2-(chloromethyl)pyridine (B1213738) are available, providing detailed insights into their solid-state conformations, such data cannot be directly extrapolated to this compound due to the differences in the heterocyclic ring system (pyridine vs. pyrimidine). researchgate.net
A future crystallographic study of this compound would be expected to provide critical data, which would be presented in a table similar to the hypothetical example below. This information would be invaluable for understanding intermolecular interactions, packing efficiency in the crystal lattice, and the precise geometry of the molecule in the solid state.
Hypothetical Data Table for this compound Crystal Structure (Note: The following data is for illustrative purposes only and does not represent experimentally determined values for this compound.)
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₅H₅ClN₂ |
| Formula Weight | 128.56 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | 90 |
| β (°) | - |
| γ (°) | 90 |
| Volume (ų) | - |
| Z (Molecules per unit cell) | - |
| Calculated Density (g/cm³) | - |
Theoretical and Computational Chemistry Studies on 2 Chloromethyl Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on solving approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and spectroscopic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules like 2-(chloromethyl)pyrimidine due to its balance of computational cost and accuracy. nih.gov DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For related molecules, such as 2-chloro-5-methylpyrimidine, these calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to ensure reliable results. researchgate.net
Once the geometry is optimized, various electronic properties can be calculated to predict reactivity. Natural Bond Orbital (NBO) analysis reveals the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. For pyrimidine (B1678525) derivatives, the nitrogen atoms are typically electron-rich sites, while the carbon atoms, particularly the one bonded to the electronegative chlorine atom (C2) and the chloromethyl group's carbon, are electrophilic. nih.gov The Molecular Electrostatic Potential (MEP) surface visually represents these reactive sites, with negative potential (often colored red or yellow) indicating regions susceptible to electrophilic attack and positive potential (blue) indicating regions prone to nucleophilic attack. nih.govirjweb.com
These calculations help in understanding the molecule's stability, which arises from hyperconjugative interactions and charge delocalization, aspects that can also be quantified through NBO analysis. researchgate.net
| Parameter | Typical Method/Basis Set | Information Obtained |
|---|---|---|
| Geometry Optimization | B3LYP/6-311++G(d,p) | Optimized bond lengths, bond angles, and dihedral angles. |
| NBO Analysis | B3LYP/6-311++G(d,p) | Atomic charges, donor-acceptor interactions, molecular stability. |
| MEP Surface | B3LYP/6-311++G(d,p) | Visualization of electrophilic and nucleophilic sites. |
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its location and energy indicate the site of electrophilic attack. Conversely, the LUMO acts as an electron acceptor, and its properties point to the site of nucleophilic attack. scirp.org
For chloro-substituted pyrimidines, the analysis can be complex. In the case of 2-chloropyrimidine, a closely related compound, studies have shown that the LUMO has almost no orbital lobe centered on the carbon atom attached to the chlorine. wuxibiology.com Instead, the LUMO+1 (the next lowest unoccupied molecular orbital) has a significant lobe on this carbon. wuxibiology.com This finding is critical because it suggests that for nucleophilic aromatic substitution reactions, the LUMO+1, rather than the LUMO, is the key orbital that governs reactivity. wuxibiology.com The energy gap between the HOMO and LUMO is also a significant indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. scirp.orgnih.gov
| Compound | Orbital | Energy (eV) | Significance in Reactivity |
|---|---|---|---|
| 2-Chloropyrimidine | LUMO | -0.41 | Little contribution to C-Cl carbon for nucleophilic attack. wuxibiology.com |
| LUMO+1 | +0.79 | Significant lobe on C-Cl carbon, correlating with reactivity. wuxibiology.com | |
| 4-Chloropyridazine | LUMO | -0.90 | Lobe slightly off-center on C-Cl carbon. wuxibiology.com |
| LUMO+1 | -0.30 | Selected for reactivity correlation due to observed experimental trends. wuxibiology.com |
DFT calculations are widely used to predict various spectroscopic parameters. Vibrational frequencies corresponding to FT-IR and FT-Raman spectra can be calculated for the optimized molecular structure. nih.gov To improve the agreement with experimental data, the calculated harmonic frequencies are often scaled by specific factors. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. For similar molecules like 2-chloro-5-methylpyrimidine, calculated frequencies have shown excellent agreement with experimental spectra, with root mean square errors around 10 cm⁻¹. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) to allow for direct comparison with experimental results. These theoretical spectra are invaluable for confirming the molecular structure and interpreting experimental data. nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
|---|---|---|---|
| C-H stretch (ring) | 3086 | 3090 | 3085 |
| C-H stretch (methyl) | 2930 | 2925 | 2930 |
| C=N stretch | 1560 | 1560 | 1560 |
| C-Cl stretch | 758 | 760 | 755 |
Data derived from studies on analogous compounds. researchgate.net
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the system evolves, including conformational changes and interactions with its environment. nih.gov
For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The primary source of flexibility is the rotation around the single bond connecting the pyrimidine ring to the chloromethyl group (the C2-C(methylene) bond).
A common computational technique to analyze this is a relaxed potential energy surface scan, where the dihedral angle defining this rotation is systematically varied, and the energy of the molecule is calculated at each step. This process identifies the lowest energy (most stable) conformers as well as the energy barriers to rotation between them. mdpi.com Studies on similar substituted heterocyclic systems have shown that different conformers can have distinct stabilities and that the energy barriers between them are typically on the order of a few kJ/mol. mdpi.com This torsional behavior is important as the specific conformation of the chloromethyl group can influence its reactivity and intermolecular interactions.
Chemical reactions are significantly influenced by the solvent environment. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the simulation box. This allows for the direct observation of solute-solvent interactions, such as hydrogen bonding, which can stabilize reactants, transition states, or products, thereby altering reaction rates and pathways. nih.gov
For reactions involving chlorinated pyrimidines, the polarity of the solvent can play a crucial role. Computational studies can model reactions in different solvents to understand these effects. For instance, polar solvents can stabilize charged intermediates or transition states common in nucleophilic substitution reactions at the chloromethyl group or the pyrimidine ring. Advanced MD techniques like metadynamics can be used to accelerate the sampling of rare events, such as chemical reactions, and to calculate the free energy barriers in solution. nih.gov These simulations have shown that for some reactions, several solvent molecules can be directly involved in the transition state, highlighting the limitations of simpler, static gas-phase models. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling represents a powerful tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. While specific computational studies detailing the reaction mechanisms of this compound are not extensively available in peer-reviewed literature, the principles of computational chemistry can be applied to predict and understand its reactivity. Such studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies.
For this compound, a primary area of interest for computational modeling would be the nucleophilic substitution reactions at the chloromethyl group. These reactions are fundamental to the synthetic utility of this compound. Computational approaches can provide a detailed, step-by-step picture of how these substitutions occur.
A theoretical investigation would likely begin by modeling the reactants, which include this compound and a chosen nucleophile. The geometry of these molecules would be optimized to find their lowest energy conformations. Subsequently, the reaction pathway would be explored to locate the transition state—the highest energy point along the reaction coordinate that connects the reactants and products. The structure of the transition state provides crucial information about the geometry of the reacting molecules at the point of bond-breaking and bond-forming.
The energy difference between the reactants and the transition state, known as the activation energy (ΔE‡), is a key parameter that can be calculated. A lower activation energy implies a faster reaction rate. By calculating and comparing the activation energies for different nucleophiles or under different solvent conditions (using continuum solvation models like PCM), computational studies can predict reactivity trends. mdpi.comsciforum.netsciforum.net
For instance, a bimolecular nucleophilic substitution (SN2) mechanism is a probable pathway for the reaction of this compound with a nucleophile. mdpi.comnih.govresearchgate.net In a computational study of this mechanism, the nucleophile would be modeled as approaching the carbon of the chloromethyl group from the side opposite to the chlorine atom (backside attack). mdpi.com The transition state would feature a pentacoordinate carbon atom where the nucleophile-carbon bond is partially formed and the carbon-chlorine bond is partially broken.
The table below illustrates the hypothetical type of data that a DFT study on the SN2 reaction of this compound with various nucleophiles might generate. It is important to note that this data is purely illustrative and not derived from actual published research on this specific compound.
| Nucleophile (Nu⁻) | Solvent (Continuum Model) | Calculated Activation Energy (ΔE‡) in kcal/mol | Reaction Enthalpy (ΔH) in kcal/mol |
| OH⁻ | Water (PCM) | 18.5 | -25.2 |
| CN⁻ | DMSO (PCM) | 15.2 | -30.8 |
| NH₃ | Acetonitrile (PCM) | 22.1 | -15.6 |
| I⁻ | Gas Phase | 12.8 | -20.1 |
Such a computational investigation could also explore other potential reaction mechanisms, such as a unimolecular nucleophilic substitution (SN1) pathway, although this is generally less likely for a primary halide unless a very stable carbocation can be formed. By comparing the activation barriers for the SN1 and SN2 pathways, a definitive assignment of the operating mechanism could be made under specific conditions.
Furthermore, computational modeling can shed light on the influence of the pyrimidine ring on the reactivity of the chloromethyl group. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring is expected to influence the electrophilicity of the carbon atom in the chloromethyl group, potentially affecting the reaction rate. Molecular orbital analysis, such as examining the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the site of nucleophilic attack. mdpi.com
Applications in Complex Molecule Synthesis
Role as a Precursor for Biologically Active Heterocycles
The pyrimidine (B1678525) nucleus is a fundamental scaffold in numerous biologically active compounds, including several approved drugs. thieme.de The inherent reactivity of 2-(Chloromethyl)pyrimidine makes it an attractive starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications.
Furo[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer and protein kinase inhibitory effects. nih.govrsc.org While various synthetic routes to the furo[2,3-d]pyrimidine (B11772683) core exist, the use of functionalized pyrimidines is a common strategy. researchgate.net
This compound can serve as a crucial precursor in the multi-step synthesis of such fused systems. The chloromethyl group provides a reactive handle for introducing substituents that can subsequently participate in intramolecular cyclization reactions to form the furan (B31954) ring fused to the pyrimidine core. For instance, the pyrimidine moiety can be elaborated and then subjected to cyclization to yield the target fused system. Although direct, single-step syntheses from this compound are not extensively documented in readily available literature, its role as a foundational pyrimidine building block is chemically intuitive. The general synthetic strategies often involve the initial construction of a substituted pyrimidine, for which this compound is a suitable starting point, followed by reactions to build the adjoining heterocyclic ring. researchgate.net
Table 1: Examples of Biologically Active Furo[2,3-d]pyrimidine Derivatives
| Compound Class | Target/Activity |
| Furo[2,3-d]pyrimidine-based chalcones | Anti-breast cancer agents nih.gov |
| Substituted furo[2,3-d]pyrimidines | PI3K/AKT dual inhibitors rsc.org |
| Novel furan and furo[2,3-d]pyrimidine derivatives | VEGFR-2 inhibitors nih.gov |
This table showcases the therapeutic potential of the furo[2,3-d]pyrimidine scaffold, which can be accessed through multi-step syntheses potentially originating from precursors like this compound.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The development of new pharmacophores is a central goal in drug discovery. This compound is a valuable tool in this context, as the reactive C-Cl bond allows for the facile introduction of a wide array of functional groups through nucleophilic substitution reactions. This enables the systematic modification of the pyrimidine core to explore the structure-activity relationships (SAR) of a potential drug candidate.
The derivatization of this compound can lead to the synthesis of libraries of compounds with diverse substituents at the 2-position. These libraries can then be screened for biological activity against various targets. For example, reaction with amines, thiols, alcohols, and other nucleophiles can generate a host of new molecules. This approach has been implicitly used in the synthesis of various bioactive molecules where a pyrimidine core is desirable. A study on the synthesis of novel bioactive pyrido[2,3-d]pyrimidine (B1209978) derivatives highlights how functionalized pyridines and pyrimidines can be used to create complex heterocyclic systems with potent biological activities, such as cytotoxicity against cancer cell lines. nih.gov The chloromethyl group in this compound provides a direct route to such functionalization, allowing for the exploration of chemical space around the pyrimidine scaffold.
Applications in Ligand Design for Coordination Chemistry
The field of coordination chemistry relies on the synthesis of organic molecules, known as ligands, that can bind to metal ions. The resulting metal complexes have a wide range of applications, including in catalysis, materials science, and medicine. Pyridine (B92270) and pyrimidine derivatives are common components of ligands due to the coordinating ability of the nitrogen atoms in the heterocyclic ring. wikipedia.org
Polydentate ligands are molecules that can bind to a central metal ion through multiple donor atoms. This compound is a useful building block for the synthesis of such ligands. The chloromethyl group can be used to connect the pyrimidine ring to other coordinating moieties, creating a chelating ligand. For example, reaction with a molecule containing two or more donor atoms (e.g., a diamine or a diol) can lead to the formation of a polydentate ligand where the pyrimidine nitrogen and the other donor atoms can coordinate to a metal center.
The synthesis of ligands containing the 2-pyridylmethyl moiety (structurally analogous to what would be derived from this compound) is a well-established strategy in coordination chemistry. These ligands can form stable complexes with a variety of transition metals. The resulting complexes can exhibit interesting structural and electronic properties.
Metal complexes derived from pyrimidine-containing ligands have been investigated for their catalytic activity in various organic transformations. nih.gov The electronic properties of the pyrimidine ring can influence the reactivity of the metal center, making it possible to tune the catalytic performance of the complex by modifying the ligand structure.
Complexes of transition metals with ligands bearing pyridine or pyrimidine motifs have shown catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. nih.gov While specific studies focusing on the catalytic properties of complexes derived directly from this compound are not abundant, the general principles of ligand design in catalysis suggest that such complexes could be promising candidates for various catalytic applications. The ability to easily modify the ligand structure by derivatizing this compound would allow for the fine-tuning of the catalyst's steric and electronic properties to optimize its activity and selectivity for a given reaction.
Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals
Chlorinated heterocyclic compounds are important intermediates in the synthesis of a wide range of agrochemicals, including insecticides, herbicides, and fungicides. jst.go.jpnih.gov The specific substitution pattern and reactivity of these intermediates are crucial for the successful synthesis of the target active ingredients.
While direct evidence for the large-scale use of this compound in the agrochemical industry is not prevalent in the public domain, the closely related compound, 2-chloro-5-(chloromethyl)pyridine (B46043), is a key intermediate in the synthesis of several neonicotinoid insecticides. pmarketresearch.comengebiotech.com This class of insecticides has been widely used in crop protection. The synthesis of these molecules often involves the reaction of the chloromethyl group with a suitable nucleophile to build the final insecticidal structure.
Given the structural similarity and analogous reactivity, it is plausible that this compound could serve as an intermediate in the synthesis of pyrimidine-based agrochemicals. The pyrimidine scaffold is present in some pesticides, and this compound offers a direct route for introducing this core into a larger molecule.
Table 2: Related Chloro(methyl)azaheterocycles in Agrochemical Synthesis
| Intermediate | Class of Agrochemical | Example Active Ingredient |
| 2-Chloro-5-(chloromethyl)pyridine | Neonicotinoid Insecticides | Imidacloprid, Acetamiprid pmarketresearch.com |
| 2-Chloro-5-(trifluoromethyl)pyridine | Herbicides | Fluazifop-butyl nih.gov |
This table illustrates the importance of structurally similar building blocks in the synthesis of major agrochemicals, suggesting a potential role for this compound in analogous applications.
Functionalization of Macrocyclic Compounds (e.g., Calixarenes)
The introduction of pyrimidine moieties onto macrocyclic scaffolds, such as calixarenes, can impart valuable properties, including enhanced metal ion coordination, new host-guest recognition capabilities, and potential biological activity. While direct and detailed research findings on the use of this compound for the functionalization of calixarenes are not extensively documented in publicly available literature, the analogous reactions with 2-(chloromethyl)pyridine (B1213738) hydrochloride have been thoroughly investigated. These studies provide a strong model for how this compound would likely be employed in the alkylation of calixarenes, a key class of macrocyclic compounds.
The functionalization of calixarenes typically occurs at the lower rim, which is adorned with phenolic hydroxyl groups. These hydroxyl groups can be deprotonated with a suitable base to form phenoxides, which then act as nucleophiles, attacking the electrophilic carbon of the chloromethyl group in a Williamson ether synthesis.
Detailed research on the alkylation of calixarenes with 2-(chloromethyl)pyridine hydrochloride reveals that the reaction conditions, particularly the choice of base, can significantly influence the degree of substitution and the conformational outcome of the final product.
A study on the base-catalyzed alkylation of p-tert-butylcalix documentsdelivered.comarene with 2-(chloromethyl)pyridine hydrochloride in dimethylformamide (DMF) has led to the isolation and identification of seven possible pyridinyl-containing products, all in the cone conformation. acs.orgacs.org The reaction with varying amounts of the alkylating agent and different bases such as cesium fluoride (B91410) (CsF), potassium carbonate (K₂CO₃), and sodium hydride (NaH) often results in complex mixtures. acs.orgacs.org However, by carefully selecting the molar ratios, solvent, and base, regioselective tri-O-alkylation has been achieved in moderate yields. acs.org
Similarly, the functionalization of calix capes.gov.brarenes with 2-(chloromethyl)pyridine hydrochloride demonstrates a strong dependence on the base used to control the conformational isomerism of the products. researchgate.net The use of sodium hydride as a base tends to favor the formation of the cone conformer. In contrast, weaker bases like potassium carbonate or cesium carbonate often lead to the formation of partial cone and/or 1,3-alternate conformers. researchgate.net Regioselective synthesis of di-substituted products at the lower rim of calix capes.gov.brarenes has also been successfully accomplished. researchgate.net
The table below summarizes key findings from the alkylation of various calixarenes with 2-(chloromethyl)pyridine hydrochloride, illustrating the influence of reaction conditions on the product distribution and conformation. This data serves as a valuable reference for the potential reactions involving this compound.
Table 1: Alkylation of Calixarenes with 2-(Chloromethyl)pyridine Hydrochloride
| Calixarene Substrate | Base | Solvent | Product(s) | Yield (%) | Conformation(s) |
|---|---|---|---|---|---|
| p-tert-Butylcalix documentsdelivered.comarene | CsF | DMF | 1,2,4-Tri-O-alkylated derivative | 22 | Cone |
| p-tert-Butylcalix documentsdelivered.comarene | K₂CO₃ | DMF | 1,2,3-Tri-O-alkylated derivative | 21 | Cone |
| p-tert-Butylcalix documentsdelivered.comarene | NaH | DMF | Penta-O-alkylated derivative | High | Cone |
| Calix capes.gov.brarene | NaH | DMF | Tetra-O-alkylated derivative | - | Cone |
| Calix capes.gov.brarene | K₂CO₃ | DMF | Tetra-O-alkylated derivatives | - | Partial Cone, 1,3-Alternate |
| Calix capes.gov.brarene | Cs₂CO₃ | DMF | Tetra-O-alkylated derivatives | - | Partial Cone, 1,3-Alternate |
These detailed research findings underscore the synthetic versatility of using chloromethyl-substituted heterocycles to modify macrocyclic compounds. The ability to control the degree of substitution and the conformational outcome by tuning the reaction conditions is a powerful tool for designing novel supramolecular structures with tailored properties. While direct examples with this compound are sparse, the extensive work with its pyridine analog provides a solid foundation and predictive framework for its application in the functionalization of calixarenes and other macrocycles.
Advanced Medicinal Chemistry and Biological Applications
Design and Synthesis of Novel Therapeutic Agents
The inherent bioactivity of the pyrimidine (B1678525) nucleus, a key component of nucleic acids, makes its derivatives prime candidates for drug discovery. nih.gov Researchers have extensively utilized 2-(chloromethyl)pyrimidine and related structures to develop novel compounds targeting a spectrum of diseases.
Pyrimidine derivatives have been a significant focus in the development of antiviral drugs, demonstrating efficacy against a range of viruses including Respiratory Syncytial Virus (RSV) and Human Immunodeficiency Virus (HIV-1). nih.gov The mechanism often involves the inhibition of viral replication or other essential life cycle stages. nih.gov
One study reported the discovery of a broad-spectrum antiviral compound that functions by inhibiting the host's pyrimidine biosynthesis pathway. This inhibition creates an antiviral state within the cells. nih.gov This compound demonstrated notable activity against several RNA viruses. For instance, it achieved a 94% reduction in HIV-1 infectivity and also showed sensitivity against RSV. nih.gov The development of such host-targeting agents represents a promising strategy for creating broad-spectrum antivirals. nih.gov A wide variety of pyrimidine-based molecules have been synthesized and evaluated for their antiviral capabilities, targeting viruses such as influenza, herpes, hepatitis B and C, in addition to HIV and RSV. nih.gov
Table 1: Antiviral Activity of a Pyrimidine Biosynthesis Inhibitor
| Virus | Activity |
|---|---|
| HIV-1 | 94% reduction in viral infectivity |
This table is based on data for a tetrahydrobenzothiazole-based compound that inhibits pyrimidine synthesis, highlighting the potential of targeting this pathway for antiviral effects. nih.gov
The pyrimidine scaffold is central to the design of numerous anticancer agents. nih.gov Derivatives of pyrido[2,3-d]pyrimidine (B1209978), which can be synthesized from pyrimidine precursors, have shown significant cytotoxic activity against various cancer cell lines. rsc.org
One area of focus has been the inhibition of PIM-1 kinase, a protein that is overexpressed in many cancers and plays a role in cell proliferation and survival. rsc.org Synthetic pyrido[2,3-d]pyrimidine derivatives have demonstrated potent PIM-1 kinase inhibition. For example, specific compounds have exhibited IC₅₀ values of 11.4 nM and 17.2 nM, comparable to the known inhibitor staurosporine (B1682477) (IC₅₀ = 16.7 nM). rsc.org These compounds induce apoptosis (programmed cell death) in cancer cells and can arrest the cell cycle, thereby preventing tumor growth. rsc.orgresearchgate.net The structure-activity relationship (SAR) studies of these compounds revealed that the addition of aromatic and hydrophilic groups can enhance their cytotoxic effects. researchgate.net
Table 2: PIM-1 Kinase Inhibition by Pyrido[2,3-d]pyrimidine Derivatives
| Compound | PIM-1 Kinase IC₅₀ (nM) | % Inhibition |
|---|---|---|
| Compound 4 | 11.4 | 97.8% |
| Compound 10 | 17.2 | 94.6% |
| Compound 6 | 34.6 | 89.6% |
| Compound 11 | 21.4 | 92.1% |
Data from a study on novel bioactive pyrido[2,3-d]pyrimidine derivatives. rsc.org
Pyrimidine derivatives are well-established as effective anti-inflammatory agents. mdpi.com Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. nih.govmdpi.com By suppressing COX enzymes, these compounds can reduce inflammation and associated pain. nih.gov
Research has led to the development of pyrimidine derivatives that are selective inhibitors of COX-2. nih.gov This selectivity is a desirable trait as COX-1 is involved in protecting the stomach lining, and its inhibition can lead to gastrointestinal side effects. Certain synthesized pyrimidine derivatives have shown high selectivity towards COX-2, with performance comparable to or exceeding that of established drugs like meloxicam (B1676189) and piroxicam. nih.gov In addition to COX inhibition, these compounds can also exhibit antioxidant properties by reducing levels of reactive oxygen species (ROS) in inflammatory cell models, further contributing to their anti-inflammatory profile. mdpi.comnih.gov
The functionalization of the pyrimidine ring has yielded a multitude of compounds with potent antimicrobial and antifungal properties. mdpi.comniscpr.res.in These derivatives are of significant interest in addressing the challenge of drug-resistant pathogens.
In antifungal research, novel pyrimidine derivatives have been synthesized and tested against a variety of plant-pathogenic fungi. nih.govfrontiersin.org Studies have shown that certain compounds exhibit excellent antifungal activity, in some cases surpassing commercial fungicides. For example, one study found that a pyrimidine derivative containing an amide moiety had an EC₅₀ value of 10.5 µg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil (EC₅₀ = 32.1 µg/ml). frontiersin.org The synthesis of these compounds often involves using a chloromethyl-substituted pyridine (B92270) or pyrimidine as a key intermediate to build the final molecular structure. nih.gov Similarly, other synthesized pyrimidine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. nih.gov
Table 3: Antifungal Activity of a Pyrimidine Derivative vs. a Commercial Fungicide
| Compound | Target Fungus | EC₅₀ (µg/ml) |
|---|---|---|
| Compound 5o | Phomopsis sp. | 10.5 |
Data from a study on pyrimidine derivatives containing an amide moiety. frontiersin.org
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of pyrimidine derivatives. nih.gov SAR studies investigate how modifying the chemical structure of a molecule affects its biological activity, guiding the design of more potent and selective drugs. acs.org
For anticancer pyrido[2,3-d]pyrimidine derivatives, SAR analysis has shown that incorporating aromatic rings and hydrophilic groups that can act as hydrogen bond donors and acceptors can significantly increase cytotoxicity. researchgate.net In the context of anti-inflammatory agents, the nature and position of substituents on the pyrimidine ring dictate the compound's selectivity for COX-1 versus COX-2 enzymes. nih.gov For antifungal pyrimidines, SAR studies have revealed that factors like the electron density on associated aromatic rings can influence the fungicidal activity against specific pathogens. researchgate.net These systematic studies allow medicinal chemists to fine-tune molecular structures, enhancing desired biological effects while minimizing potential off-target activities. acs.orgnih.gov
Biochemical Reagent and Research Tool Applications
Beyond its role as a precursor for therapeutic agents, this compound hydrochloride is utilized as a synthetic intermediate and biochemical reagent in pharmaceutical and chemical research. biosynth.comscbt.comcaymanchem.com Its defined chemical structure and reactivity make it a valuable building block for synthesizing more complex molecules. caymanchem.com It is employed in laboratory settings for the development of novel compounds and for probing biological pathways, underscoring its utility as a fundamental tool in chemical and biological research. biosynth.comscbt.com These applications are strictly for research purposes and not for human or veterinary use. scbt.comcaymanchem.com
Mechanisms of Biological Interaction (e.g., Alkylating Agent Activity)
The chemical structure of this compound features a reactive chloromethyl group attached to a pyrimidine ring. This functional group is characteristic of an alkylating agent, a class of compounds that exerts cytotoxic effects by transferring an alkyl group to various cellular nucleophiles. fpnotebook.com The primary mechanism of action for such compounds involves the covalent modification of biological macromolecules, most notably deoxyribonucleic acid (DNA). fpnotebook.comnursingcenter.com
The process is initiated by the electrophilic nature of the carbon atom in the chloromethyl group, which is made more reactive by the electron-withdrawing properties of the adjacent chlorine atom and the pyrimidine ring. This electrophilic center can readily react with nucleophilic sites within the cell. The key molecular target for many alkylating agents is DNA. oncohemakey.com The nitrogen and oxygen atoms in the purine (B94841) and pyrimidine bases of DNA, particularly the N7 position of guanine, are susceptible to alkylation. nih.govoncohemakey.com
This interaction can occur in two primary ways:
Monofunctional Alkylation: The this compound molecule can form a covalent bond with a single base in a DNA strand. This creates a DNA adduct, which can distort the DNA helix, interfere with DNA replication and transcription, and lead to mutations or single-strand breaks. nursingcenter.comoncohemakey.com
DNA-Protein Cross-linking: The alkylating agent can also react with nucleophilic amino acid residues in proteins, such as cysteine or histidine, leading to the formation of DNA-protein cross-links which are highly cytotoxic lesions. oncohemakey.com
The formation of these DNA adducts and cross-links disrupts the normal cellular processes of DNA replication and repair. oncohemakey.com When a cell attempts to replicate its damaged DNA, the presence of these lesions can stall the replication fork, leading to the activation of cell cycle checkpoints and, ultimately, the initiation of apoptosis (programmed cell death). oncohemakey.com This mechanism of inducing cytotoxicity is the basis for the use of many alkylating agents in cancer chemotherapy. fpnotebook.comnursingcenter.com While this compound itself is a reactive precursor, its derivatives are often designed to harness this alkylating potential for therapeutic applications, aiming to achieve targeted delivery and activity.
Pharmacological Investigations of Derivatives
The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of derivatives with diverse pharmacological activities. Researchers have modified this core structure to target specific biological pathways implicated in various diseases. These investigations have led to the discovery of potent enzyme inhibitors and have helped in the identification and validation of new therapeutic targets.
Derivatives of this compound have been systematically evaluated for their ability to inhibit key enzymes involved in disease progression. Notable successes have been achieved in developing inhibitors for kinases, dihydrofolate reductase (DHFR), and cyclooxygenase (COX) enzymes.
Kinase Inhibition
Kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Certain pyrido[2,3-d]pyrimidine derivatives, conceptually related to this compound, have been identified as potent inhibitors of PIM-1 kinase, a promising target in cancer therapy. nih.gov In one study, compounds 4 and 10 exhibited significant PIM-1 kinase inhibition with IC₅₀ values of 11.4 nM and 17.2 nM, respectively. nih.gov The lead compound, compound 4, was shown to induce apoptosis in MCF-7 breast cancer cells and arrest the cell cycle in the G1 phase, validating its potential as a targeted chemotherapeutic agent. nih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 4 (a pyrido[2,3-d]pyrimidine derivative) | PIM-1 Kinase | 11.4 nM | nih.gov |
| Compound 10 (a pyrido[2,3-d]pyrimidine derivative) | PIM-1 Kinase | 17.2 nM | nih.gov |
| Staurosporine (Control) | PIM-1 Kinase | 16.7 nM | nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is an essential enzyme in the folate metabolic pathway, responsible for producing precursors needed for DNA and RNA synthesis. nih.gov It is a well-established target for antibacterial and anticancer drugs. nih.govmdpi.com A series of pyrimidine-clubbed benzimidazole (B57391) derivatives were designed and synthesized as potential DHFR inhibitors. nih.gov These compounds demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, with potencies comparable or superior to the standard antibiotic chloramphenicol. nih.gov Compounds 29 and 33 were particularly effective against all tested bacterial and fungal strains, highlighting the potential of this chemical class for developing novel antimicrobial agents. nih.gov
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Compound 29 (pyrimidine-benzimidazole hybrid) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Potent antibacterial | nih.gov |
| Compound 33 (pyrimidine-benzimidazole hybrid) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Potent antibacterial | nih.gov |
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes, particularly the COX-2 isoform, are key mediators of inflammation. nih.govmdpi.com Selective COX-2 inhibitors are sought after as anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. mdpi.com Studies on a series of pyrimidine derivatives revealed compounds with high selectivity for COX-2 over COX-1. nih.gov Specifically, compounds designated L1 and L2 demonstrated superior selectivity towards COX-2 compared to the established drug piroxicam, with activity levels comparable to meloxicam. nih.gov These compounds also reduced levels of reactive oxygen species (ROS), indicating antioxidant properties, and inhibited the growth of inflammatory cells, suggesting their potential as a basis for new anti-inflammatory drugs. nih.gov
| Compound | Target Enzyme | Activity Profile | Reference |
|---|---|---|---|
| L1 (a pyrimidine derivative) | COX-2 | High selectivity, comparable to meloxicam | nih.gov |
| L2 (a pyrimidine derivative) | COX-2 | High selectivity, comparable to meloxicam | nih.gov |
The discovery of effective drugs relies on the critical processes of target identification and validation. technologynetworks.com Target identification involves pinpointing a biological entity, such as a protein or gene, whose modulation can lead to a therapeutic effect. technologynetworks.comucl.ac.uk Validation is the subsequent process of demonstrating that manipulating this target will indeed produce the desired outcome in a relevant disease model. technologynetworks.comwjbphs.com
For derivatives of this compound, both target-based and phenotype-based approaches have been implicitly used. nih.gov In target-based approaches, compounds are specifically designed to interact with a known protein target. nih.gov This is exemplified by the development of DHFR and PIM-1 kinase inhibitors. nih.govnih.gov In these cases, the targets were already validated as being crucial for microbial survival or cancer cell proliferation, respectively. nih.govnih.gov
Validation of these targets for the specific pyrimidine derivatives involved several key steps:
Molecular Modeling: Computational docking studies were performed to predict and rationalize the binding interactions between the pyrimidine derivatives and the active sites of their target enzymes, such as PIM-1 kinase and DHFR. nih.govnih.govmdpi.com This provides an initial validation of the target at a molecular level.
Biochemical Assays: In vitro enzyme inhibition assays were conducted to quantify the potency of the compounds (e.g., determining IC₅₀ values). nih.govnih.gov This provides direct pharmacological evidence of target engagement.
Cellular Assays: The effects of the compounds were tested in relevant cell lines to confirm that target inhibition translates into a desired cellular phenotype. nih.gov For example, the PIM-1 kinase inhibitor (compound 4) was shown to induce apoptosis and cell cycle arrest in MCF-7 cancer cells. nih.gov Similarly, the COX-2 inhibiting pyrimidine derivatives (L1 and L2) were shown to inhibit the growth of lipopolysaccharide-stimulated monocytic cells, confirming their anti-inflammatory potential in a cellular context. nih.gov
These integrated approaches, combining computational, biochemical, and cellular methods, are essential for validating that the observed biological effects of this compound derivatives are directly attributable to their interaction with the intended molecular target, thereby building a strong case for their further development as therapeutic agents. ucl.ac.uknih.gov
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes is paramount for the widespread application of 2-(Chloromethyl)pyrimidine and its derivatives. Research is focused on overcoming the limitations of existing methods, such as harsh reaction conditions, the use of hazardous reagents, and the generation of waste.
Recent advancements have seen the emergence of innovative strategies for the synthesis of related chlorinated pyrimidine (B1678525) compounds. For instance, a convenient two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines has been described, starting from 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.net This method involves a sequential acylation/intramolecular cyclization reaction followed by treatment with phosphorus oxychloride (POCl₃). researchgate.net Another approach involves the DBU-mediated cyclization of 2-acyl-1-cyanocyclopropanecarboxylates with amidines, offering a practical route to a diverse set of multisubstituted pyrimidines with good yields. researchgate.net
Researchers are also exploring alternative chlorination agents and catalytic systems to improve the selectivity and safety of the chlorination process. For example, the use of cyanuric chloride in the synthesis of 2-bromo-6-chloromethylpyridine has been reported as a milder alternative to thionyl chloride, avoiding the formation of undesired overchlorinated side products.
Future efforts will likely concentrate on the development of catalytic and asymmetric syntheses to afford enantiomerically pure this compound derivatives, which are crucial for pharmaceutical applications. The exploration of greener solvents and energy-efficient reaction conditions will also be a key focus.
Exploration of New Chemical Transformations and Cascade Reactions
The reactive chloromethyl group and the pyrimidine ring make this compound a versatile substrate for a wide array of chemical transformations. While nucleophilic substitution is a well-established reaction, researchers are actively exploring novel transformations to expand its synthetic utility.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent an elegant and efficient strategy for the construction of complex molecular architectures. A facile cascade method has been developed for the synthesis of 6-(halomethyl)pyrazolo[3,4-d]pyrimidines from 5-amino-1H-pyrazole-4-carbaldehydes, involving amidation and sequential heterocyclization. researchgate.net Such strategies are being investigated for the synthesis of fused heterocyclic systems incorporating the pyrimidine moiety, which are of significant interest in medicinal chemistry. researchgate.netnih.govresearchgate.net
The development of novel palladium-catalyzed cross-coupling reactions involving this compound as a coupling partner is another promising avenue. These reactions could enable the introduction of a wide range of functional groups at the 2-position of the pyrimidine ring, providing access to a diverse library of compounds for biological screening.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with flow reactors and automated synthesis platforms offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. researchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.netmdpi.com
A recent study demonstrated the rapid and efficient synthesis of bioactive derivatives of 2-chloro-5-(chloromethyl)pyridine (B46043) using a continuous flow reaction module. researchgate.net The process involved the synthesis of a key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, in a flow reactor, followed by its reaction with aromatic aldehydes. researchgate.net This approach highlights the potential of flow chemistry to accelerate the discovery and development of new chemical entities. researchgate.net
Automated synthesis platforms, coupled with high-throughput screening, can further expedite the exploration of the chemical space around the this compound scaffold. These platforms can be programmed to perform a large number of reactions in parallel, enabling the rapid generation of compound libraries for biological evaluation.
Advanced Materials Science Applications
While the primary focus of this compound research has been in the life sciences, its unique electronic and structural properties make it an attractive candidate for applications in materials science. The pyrimidine core is an electron-deficient heterocycle, which can impart interesting photophysical and electronic properties to materials incorporating this moiety.
Derivatives of this compound could be utilized as building blocks for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to tune the electronic properties of the pyrimidine ring through substitution at the chloromethyl position and other positions on the ring provides a handle for designing materials with specific optical and electronic characteristics.
Furthermore, the reactive chloromethyl group can be used to anchor pyrimidine-containing molecules onto surfaces or to incorporate them into polymer backbones, leading to the development of functional materials with tailored properties. For example, pyridine-based ligands with chloromethyl groups are used to create electrophilic compounds for immobilization on functionalized carbons.
Deepening the Understanding of Biological Mechanisms through Advanced Omics Technologies
Many derivatives of this compound have shown promising biological activities, including anticancer, antifungal, and antimicrobial effects. mdpi.comrsc.orgorientjchem.org However, the precise molecular mechanisms underlying these activities are often not fully understood. Advanced "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a systems-level understanding of how these compounds interact with biological systems.
For instance, transcriptomic analysis (RNA-seq) can be used to identify changes in gene expression in cells treated with a this compound derivative, providing insights into the cellular pathways that are perturbed. Proteomic approaches, such as mass spectrometry-based protein profiling, can identify the protein targets of these compounds. Metabolomics can reveal changes in the cellular metabolic profile, further elucidating the compound's mechanism of action.
By integrating data from these different omics platforms, researchers can construct detailed models of the biological effects of this compound derivatives, which can guide the design of more potent and selective therapeutic agents.
Translation of Research Findings into Pre-Clinical and Clinical Development
The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into effective clinical therapies. Several derivatives of this compound have demonstrated significant potential in preclinical studies, warranting further investigation.
For example, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and shown to possess potent cytotoxicity against cancer cells, acting as PIM-1 kinase inhibitors and inducing apoptosis. rsc.orgnih.gov Some of these compounds exhibited IC₅₀ values in the nanomolar range, comparable to existing anticancer agents. rsc.org Similarly, other pyrimidine derivatives have shown promising antifungal activities against a range of phytopathogenic fungi. mdpi.com
The translation of these promising preclinical candidates into clinical development will require rigorous evaluation of their efficacy, safety, and pharmacokinetic properties in animal models. This will involve studies to determine the optimal formulation, dosing regimen, and potential for adverse effects. Successful preclinical development could pave the way for Investigational New Drug (IND) applications and the initiation of clinical trials in humans.
Interactive Data Table: Biological Activities of this compound Derivatives
| Compound Class | Biological Activity | Key Findings |
| Pyrido[2,3-d]pyrimidines | Anticancer | Potent PIM-1 kinase inhibitors, induce apoptosis in cancer cells. rsc.orgnih.gov |
| Substituted Pyrimidines | Antifungal | Effective against various phytopathogenic fungi. mdpi.com |
| Hydrazone Derivatives | Antimicrobial, Antimalarial | Preliminary tests show promising activity. researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Chloromethyl)pyrimidine, and how can reaction purity be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution on pyrimidine derivatives (e.g., substitution of hydroxyl or amino groups with chloromethyl moieties). A common approach includes reacting pyrimidinemethanol with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions . Purity optimization requires rigorous control of reaction temperature (e.g., 0–5°C to minimize side reactions) and post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization .
Q. What safety protocols are critical when handling this compound in the lab?
- Safety Measures : Use fume hoods, nitrile gloves, and protective eyewear due to its reactivity and potential respiratory irritancy. Waste must be segregated into halogenated solvent containers and processed by certified hazardous waste handlers . Stability studies indicate storage at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis .
Q. How can researchers confirm the structural identity of this compound?
- Analytical Techniques :
- NMR : ¹H NMR (δ ~4.8 ppm for –CH₂Cl; pyrimidine ring protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : ESI-MS [M+H]+ peak at m/z 143.5 .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data can be refined using SHELXL .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The chloromethyl group’s electron-withdrawing nature activates the pyrimidine ring toward Suzuki-Miyaura couplings (e.g., with aryl boronic acids). Steric hindrance at the 2-position may reduce yields; using bulky ligands (e.g., SPhos) or microwave-assisted heating (100°C, 30 min) improves efficiency . Kinetic studies using DFT calculations can model transition states for tailored catalyst design .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Data Validation :
- Reproducibility checks under standardized assay conditions (e.g., fixed pH, temperature).
- Meta-analysis of literature to identify confounding factors (e.g., impurity profiles, solvent effects in bioassays) .
- Structural analogs (e.g., bromomethyl or fluoromethyl derivatives) can isolate substituent-specific effects .
Q. How can researchers design experiments to study the hydrolysis kinetics of this compound in aqueous media?
- Experimental Design :
- Kinetic Profiling : Monitor hydrolysis via UV-Vis spectroscopy (λ ~270 nm for pyrimidine ring) at varied pH (2–12) and temperatures (25–50°C).
- Mechanistic Probes : Isotopic labeling (D₂O) or trapping intermediates with nucleophiles (e.g., NaN₃) .
- Computational modeling (MD simulations) predicts transition states and solvent effects .
Q. What are the challenges in crystallizing this compound derivatives for structural studies?
- Crystallography Tips :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
